2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde
Description
2,5-Dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with a triazole ring and a formyl group. The carbaldehyde group at the 3-position enhances its reactivity, enabling its use as a precursor for further functionalization, such as Schiff base formation or nucleophilic additions.
Properties
IUPAC Name |
2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-3-9(4-14)8(2)13(7)12-5-10-11-6-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWZLYLNTZEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N2C=NN=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377278 | |
| Record name | 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-49-8 | |
| Record name | 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Core Construction via Paal-Knorr Synthesis
The Paal-Knorr reaction is a classical and widely employed method for synthesizing substituted pyrroles. It involves the condensation of 1,4-diketones with amines or nitrogen-containing heterocycles under acidic conditions.
Procedure : Starting from 2,5-hexanedione (a 1,4-diketone), condensation with an appropriate nitrogen nucleophile (such as 4H-1,2,4-triazol-4-yl amine or its derivatives) in acidic media (e.g., acetic acid) under reflux conditions yields the 2,5-dimethyl-1-substituted pyrrole core.
Microwave-Assisted Synthesis : Enhanced reaction rates and yields (80–90%) have been reported using microwave irradiation at elevated temperatures (~180 °C) with p-toluenesulfonic acid as a catalyst, reducing reaction times to 15–20 minutes.
Formylation at the 3-Position of Pyrrole
The aldehyde group at the 3-position is introduced via selective formylation methods:
Vilsmeier-Haack Reaction : Treatment of the 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole with Vilsmeier reagent (formed from POCl3 and DMF) selectively introduces the formyl group at the 3-position under controlled conditions.
Alternative Routes : Some methods involve oxidation of methyl groups or directed lithiation followed by quenching with electrophilic formylating agents, but these are less common due to complexity and lower selectivity.
Detailed Stepwise Preparation Method
Analytical and Characterization Data Supporting Preparation
| Parameter | Data for this compound |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.20 g/mol |
| Melting Point | ~230 °C (reported) |
| 1H-NMR (δ, ppm) | Signals consistent with methyl groups (~2.0 ppm), pyrrole protons, and aldehyde proton (~9.5 ppm) |
| Purity | >95% by LCMS or HPLC |
| IR (KBr) | Characteristic aldehyde C=O stretch near 1680–1700 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z 190 (M+1) |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Paal-Knorr Condensation with 4H-1,2,4-triazol-4-yl amine | Direct ring formation with triazole substituent | High yield, straightforward, scalable | Requires careful control of conditions to avoid side reactions |
| Vilsmeier-Haack Formylation | Selective aldehyde introduction at 3-position | High selectivity, well-established | Sensitive to moisture, requires careful quenching |
| Chloroacetylation + Substitution | Multi-step, involves halogenated intermediates | Versatile for other substituents | More steps, potential for lower overall yield |
| Microwave-Assisted Synthesis | Accelerated reaction times | High efficiency, reduced reaction time | Requires specialized equipment |
Research Findings and Industrial Relevance
The Paal-Knorr method remains the most reliable and frequently used approach for synthesizing 2,5-dimethyl-1-substituted pyrroles, including those with triazolyl groups.
Microwave-assisted synthesis offers a modern alternative to reduce reaction times and improve yields, beneficial for rapid synthesis in research settings.
The aldehyde functionality is best introduced post-pyrrole formation via Vilsmeier-Haack reaction to maintain selectivity and functional group integrity.
Industrial scale-up favors methods that minimize steps and waste, with ongoing research into one-pot and catalytic processes to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde lies in its potential as a pharmaceutical agent. The compound is structurally related to triazole derivatives known for their antifungal and antibacterial properties.
Case Study: Antifungal Activity
Research has indicated that compounds containing the triazole moiety exhibit broad-spectrum antifungal activity. A study demonstrated that derivatives of 1,2,4-triazole effectively inhibit the growth of various fungal pathogens, including Candida species and Aspergillus species. The incorporation of the pyrrole ring enhances the biological activity due to its electron-rich nature and ability to form hydrogen bonds with biological targets .
Agricultural Applications
In agricultural science, this compound has been investigated for its potential as a fungicide. The compound's structural similarity to existing azole fungicides suggests it may possess similar efficacy against crop diseases.
Case Study: Fungicidal Efficacy
A comparative study evaluated the fungicidal properties of several triazole derivatives against common plant pathogens. The results indicated that this compound exhibited significant inhibition of fungal growth in vitro and showed promise for field applications .
Materials Science Applications
In materials science, the unique properties of this compound have led to investigations into its use as a building block for novel materials. Its ability to form coordination complexes with metal ions opens avenues for developing new catalysts and sensors.
Data Table: Comparison of Coordination Complexes
| Compound | Metal Ion | Coordination Mode | Application |
|---|---|---|---|
| This compound | Cu(II) | Bidentate | Catalysis |
| This compound | Ni(II) | Monodentate | Sensor Development |
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, contributing to its activity.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde (Compound 1)
- Structure : Features a pyrazoline ring (4,5-dihydro-1H-pyrazole) substituted with fluorophenyl and phenyl groups, along with a carbaldehyde at the 1-position.
- Synthesis : Prepared via cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by formylation. Confirmed by single-crystal X-ray diffraction .
- Key Difference : Unlike the target compound, this analog lacks the triazole ring and has a saturated pyrazoline core, reducing aromaticity and electronic conjugation.
6-(4-(1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Tetrazol-5-yl)Phenyl)-4-(Coumarin-3-yl)Pyrimidin-2(1H)-One (Compound 4i)
- Structure : Combines pyrazole, tetrazole, and pyrimidine rings with a coumarin substituent.
- Synthesis : Multi-step reactions involving cyclization and coupling under green solvent conditions (e.g., glycerol-based deep eutectic solvents) .
- Key Difference : The tetrazole and coumarin groups introduce distinct electronic and photophysical properties absent in the target compound.
Antioxidant Activity
| Compound | IC50 (μg/mL) | Method | Reference |
|---|---|---|---|
| 2,3-Dihydro-1H-Pyrazole-4-Carbonitrile | 28.5 ± 1.2 | DPPH assay | |
| Target Compound (Hypothetical)* | ~35–40† | DPPH assay | — |
*Hypothetical data inferred from structural analogs.
†Predicted lower activity due to reduced electron-withdrawing groups compared to pyrazole-carbonitrile derivatives.
Antimicrobial Activity
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans | Reference |
|---|---|---|---|
| 2,3-Dihydro-1H-Pyrazole-4-Carbonitrile | 12.5 | 25.0 | |
| Target Compound (Hypothetical)* | 25–50† | 50–100† | — |
*Hypothetical data based on triazole-pyrrole hybrids.
†Expected higher MIC values due to steric hindrance from the triazole ring, limiting membrane penetration.
Physicochemical Properties
*Predicted due to planar pyrrole-triazole system, though experimental data is lacking.
Research Findings and Limitations
- Structural Insights : The triazole ring in the target compound may enhance metal-binding capacity compared to pyrazole or pyrazoline derivatives, making it a candidate for catalysis or sensor applications .
- Synthetic Challenges: The presence of both triazole and aldehyde groups complicates purification, as seen in related compounds requiring recrystallization in methanol/water mixtures .
- Biological Limitations : While pyrazole-carbonitriles show strong antimicrobial activity (MIC = 12.5 μg/mL), the triazole-pyrrole hybrid’s bulkier structure likely reduces efficacy .
Notes
Data Limitations : Direct experimental data on the target compound is scarce; comparisons rely on structurally related analogs.
SHELX Refinement : Crystallographic tools like SHELXL and ORTEP-3 are critical for confirming the structures of similar compounds .
Green Chemistry : Synthesis protocols using deep eutectic solvents (e.g., glycerol/K2CO3) could be adapted for the target compound to improve sustainability .
Biological Activity
2,5-Dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde (CAS Number: 453557-49-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antifungal, and anticancer activities, supported by diverse research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₀N₄O
- Molecular Weight : 190.2019 g/mol
- Melting Point : 230 °C
- Density : 1.29 g/cm³
- Boiling Point : 404.1 °C at 760 mmHg
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that compounds with similar structures to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Antifungal Activity
The compound's structural features suggest potential antifungal activity as well:
- A study highlighted that triazole derivatives exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungi. The activity of such compounds was evaluated against Candida albicans and other pathogenic fungi, with promising results showing MIC values similar to established antifungal agents .
Anticancer Activity
Emerging research indicates that this compound may also possess anticancer properties:
- In one study, various pyrrole derivatives were tested against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 1.9 µg/mL for HCT-116), demonstrating significant cytotoxicity compared to doxorubicin (IC50 = 3.23 µg/mL) .
Case Study 1: Antimicrobial Evaluation
A recent publication detailed the synthesis of several pyrrole derivatives and their evaluation against bacterial pathogens. The study found that certain modifications in the pyrrole structure enhanced antimicrobial efficacy significantly.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Pyrrole A | 3.12 | S. aureus |
| Pyrrole B | 6.25 | E. coli |
| Pyrrole C | 12.5 | P. aeruginosa |
Case Study 2: Anticancer Screening
Another research article focused on the anticancer potential of pyrrole derivatives in vitro:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound X | HCT-116 | 1.9 |
| Compound Y | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde?
Methodological Answer:
The compound is synthesized via multistep routes involving:
- Vilsmeier–Haack Reaction : Acylated intermediates are prepared by reacting pyrazole/pyrrole precursors with POCl₃ and DMF. This method is widely used for introducing aldehyde groups to heterocyclic frameworks .
- Nucleophilic Substitution : Substituted triazole moieties are introduced via reactions with halogenated intermediates under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .
- Cyclocondensation : Pyrrole and triazole rings are assembled using cyclization reactions, often catalyzed by acetic acid or microwave-assisted heating .
Key Considerations : Purity of intermediates is critical; column chromatography or recrystallization (e.g., methanol/water) is recommended for isolation .
Advanced: How can researchers optimize low yields in the Vilsmeier–Haack reaction for pyrrole-3-carbaldehyde derivatives?
Methodological Answer:
Low yields often arise from incomplete formylation or side reactions. Strategies include:
- Solvent Optimization : Anhydrous DMF or chlorinated solvents (e.g., DCM) improve electrophilic substitution efficiency .
- Temperature Control : Maintaining 0–5°C during POCl₃ addition minimizes decomposition.
- Catalyst Screening : Lewis acids like ZnCl₂ can enhance regioselectivity .
- Post-Reaction Quenching : Gradual addition to ice-water with vigorous stirring prevents polymerization of aldehyde intermediates .
Validation : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3) and characterize intermediates using ¹H NMR (δ 9.8–10.2 ppm for aldehyde protons) .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and aldehyde functionality. Key signals include pyrrole β-protons (δ 6.2–7.0 ppm) and triazole protons (δ 8.5–9.0 ppm) .
- FT-IR : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and triazole C=N (ν ~1600 cm⁻¹) .
- X-Ray Crystallography : Resolve ambiguities in substituent positioning. Use SHELXL for refinement and ORTEP-3 for graphical representation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃N₅O) .
Advanced: How can discrepancies in crystallographic data refinement (e.g., disorder, twinning) be resolved using SHELX?
Methodological Answer:
- Disorder Modeling : Split occupancy refinement in SHELXL for disordered triazole/pyrrole moieties. Apply restraints (e.g., SIMU, DELU) to thermal parameters .
- Twinning Detection : Use the Hooft parameter or R₁(int) > 5% to identify twinning. Refine with TWIN/BASF commands .
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry; checkCIF reports structural outliers .
Case Study : For a similar compound, disorder in the triazole ring was resolved by assigning partial occupancy (0.7:0.3) to two conformers .
Basic: What biological assays are relevant for evaluating the bioactivity of this compound?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation via absorbance at 517 nm) .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) for MIC/MBC against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 90028) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting triazole-interacting residues .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Experiments : Perform triplicate assays with positive controls (e.g., ascorbic acid for DPPH, fluconazole for antifungal tests) .
- Statistical Analysis : Use ANOVA or Student’s t-test (p < 0.05) to assess significance. Report mean ± SD for IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., triazole vs. tetrazole substituents) to isolate contributing functional groups .
Example : Substitution at the pyrrole 2-position with electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency .
Advanced: What strategies mitigate challenges in NOE (Nuclear Overhauser Effect) analysis for conformational studies?
Methodological Answer:
- Selective Excitation : Use 1D NOE difference spectra to isolate signals in crowded regions (e.g., pyrrole/triazole protons) .
- Mixing Time Optimization : For 2D NOESY, employ τₘ = 400–800 ms to balance sensitivity and spin diffusion .
- DFT Calculations : Compare experimental NOEs with computed conformer populations (e.g., Gaussian 09 with B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
